molecular formula C7H6N2O3S B2468843 3-Cyanophenyl sulfamate CAS No. 136167-16-3

3-Cyanophenyl sulfamate

Cat. No.: B2468843
CAS No.: 136167-16-3
M. Wt: 198.2
InChI Key: LJMMVSSXNQNZJW-UHFFFAOYSA-N
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Description

3-Cyanophenyl sulfamate is an organic compound with the molecular formula C₇H₆N₂O₃S It is characterized by the presence of a cyanophenyl group attached to a sulfamate moiety

Scientific Research Applications

3-Cyanophenyl sulfamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition.

    Medicine: Research is ongoing to explore its use as a potential therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Safety and Hazards

3-Cyanophenyl sulfamate is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and that it can cause skin and eye irritation, as well as respiratory irritation .

Relevant Papers One relevant paper discusses the structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate . Another paper provides direct evidence for ArO-S bond cleavage upon inactivation of Pseudomonas aeruginosa arylsulfamates by aryl sulfatase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyanophenyl sulfamate typically involves the reaction of 3-cyanophenol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Cyanophenol+Sulfamoyl chloride3-Cyanophenyl sulfamate\text{3-Cyanophenol} + \text{Sulfamoyl chloride} \rightarrow \text{this compound} 3-Cyanophenol+Sulfamoyl chloride→3-Cyanophenyl sulfamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanophenyl sulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonates.

    Reduction: Reduction reactions can convert the sulfamate group to an amine.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium.

Major Products:

    Oxidation: Formation of sulfonates.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-cyanophenyl sulfamate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The sulfamate group can form strong interactions with the enzyme, leading to inhibition of its activity. The cyanophenyl group may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • 4-Cyanophenyl sulfamate
  • 2-Cyanophenyl sulfamate
  • 3-Nitrophenyl sulfamate

Comparison: 3-Cyanophenyl sulfamate is unique due to the position of the cyanophenyl group, which can influence its reactivity and binding properties. Compared to 4-cyanophenyl sulfamate, the 3-position may offer different steric and electronic effects, leading to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

(3-cyanophenyl) sulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c8-5-6-2-1-3-7(4-6)12-13(9,10)11/h1-4H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMMVSSXNQNZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the procedure described in Example 84, the title compound was prepared in 85% yield from 10.3 g (0.086 mole) of 3-cyanophenol and 8.3 ml (0.086 mole) of chlorosulfonyl isocyanate in 75 ml of toluene as a white solid, mp 101°-104° C. (benzene-acetonitrile).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
85%

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